(R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE

概要

説明

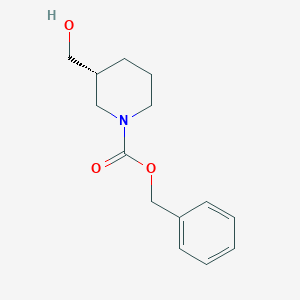

Benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, with a hydroxymethyl group at the 3-position and a carboxylate ester at the 1-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced at the 3-position of the piperidine ring through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Esterification: The carboxylate ester can be formed by reacting the hydroxymethylpiperidine with benzyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for efficient and sustainable synthesis of similar compounds .

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

Oxidation: Benzyl (3R)-3-(carboxy)piperidine-1-carboxylate.

Reduction: Benzyl (3R)-3-(hydroxymethyl)piperidine-1-methanol.

Substitution: Various substituted (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINEs.

科学的研究の応用

Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigating its interactions with biological targets and potential therapeutic effects.

Industrial Applications: Used in the production of fine chemicals and as a precursor for other valuable compounds.

作用機序

The mechanism of action of (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and carboxylate groups may play a role in binding to active sites, while the benzyl group can influence the compound’s overall hydrophobicity and membrane permeability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

類似化合物との比較

- Benzyl 4-hydroxy-1-piperidinecarboxylate

- tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Comparison:

- Structural Differences: While (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE has a hydroxymethyl group at the 3-position, similar compounds may have different substituents at various positions on the piperidine ring.

- Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds.

- Applications: Each compound may have unique applications based on its specific structure and properties .

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

(R)-1-CBZ-3-(hydroxymethyl)piperidine is a chiral compound belonging to the piperidine family, characterized by a carbobenzoxy (CBZ) group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in drug development. The following sections will detail its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H15N2O2

- CAS Number : 160706-61-6

- Molecular Weight : 219.26 g/mol

The presence of the hydroxymethyl group and the CBZ moiety significantly influences the compound's interactions with biological targets, enhancing its pharmacological properties.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, which is crucial for therapeutic applications in cancer and neurodegenerative diseases.

- Receptor Modulation : The compound interacts with specific receptors involved in neurotransmission and cell proliferation, potentially influencing pathways associated with cancer progression and treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including FaDu hypopharyngeal tumor cells. The cytotoxicity was comparable to established chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Cholinesterase Inhibition : Studies indicate that this compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy.

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 8.5 | |

| Butyrylcholinesterase | 7.0 |

Case Studies

- Cancer Treatment Study

- Alzheimer's Disease Model

特性

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOOUZKMJBINO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426136 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160706-61-6 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。